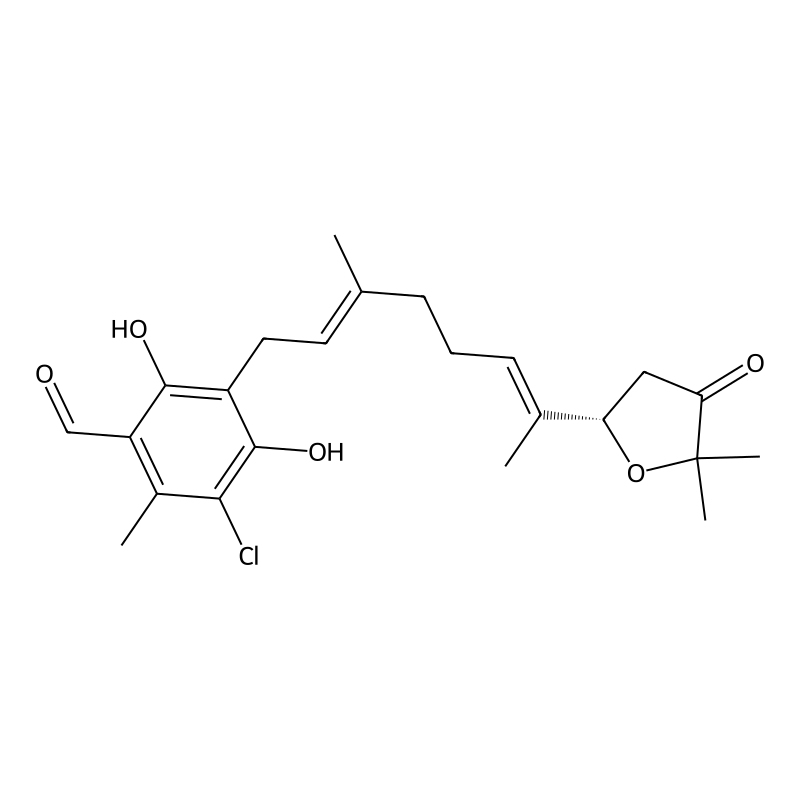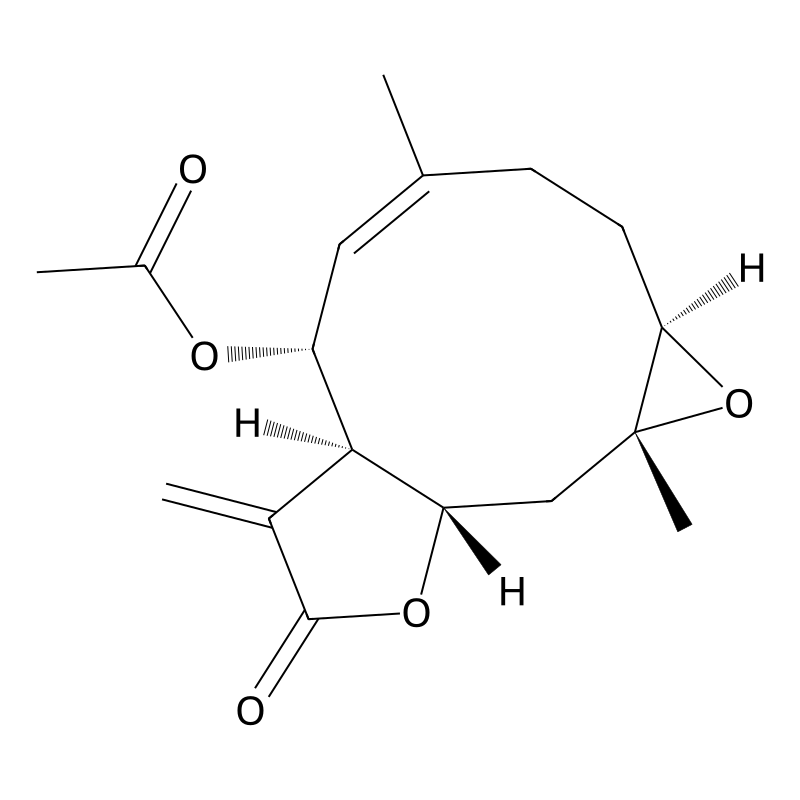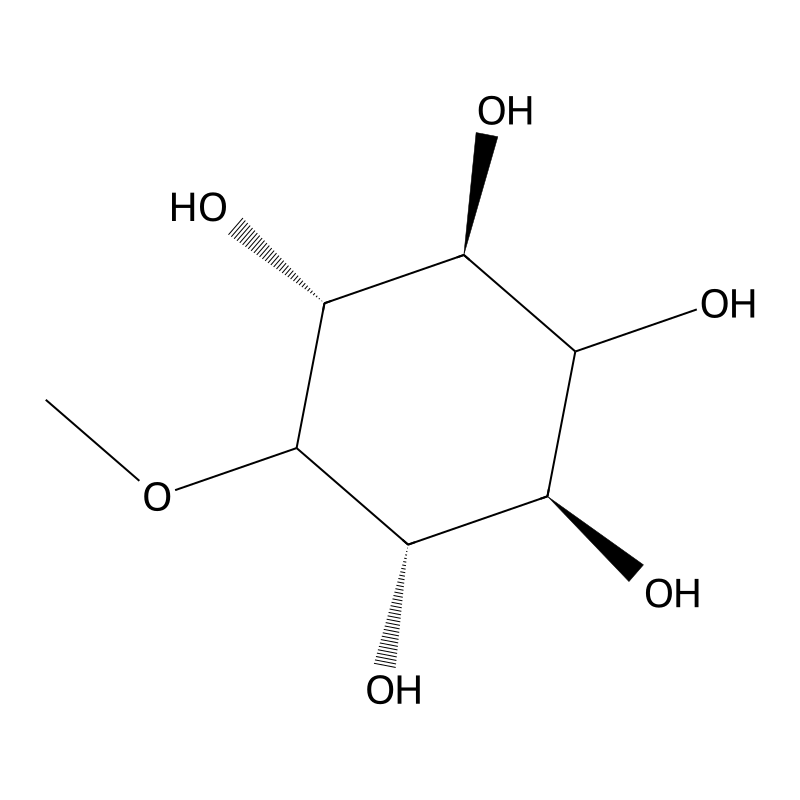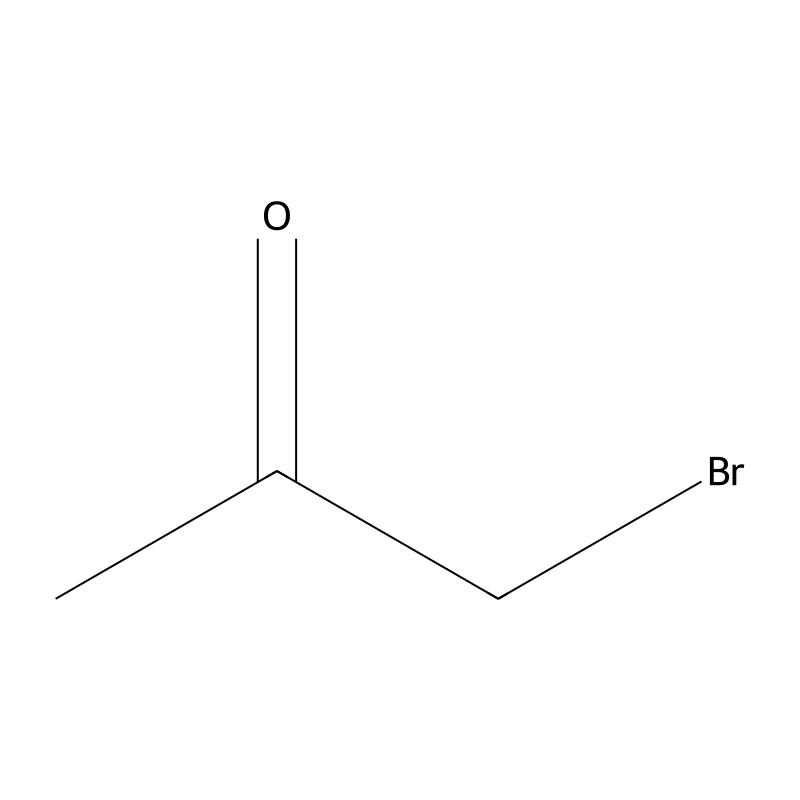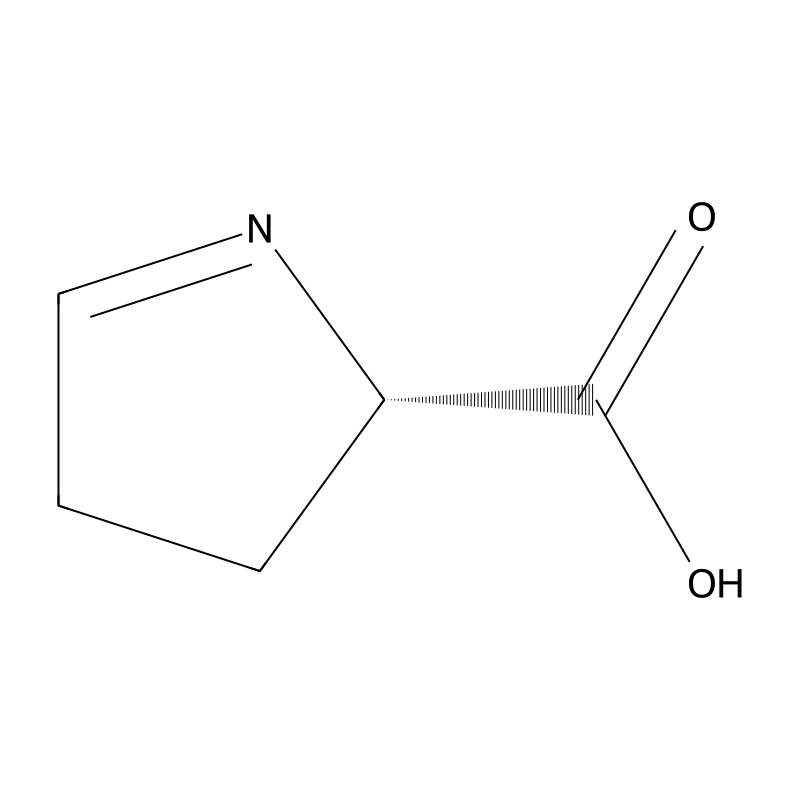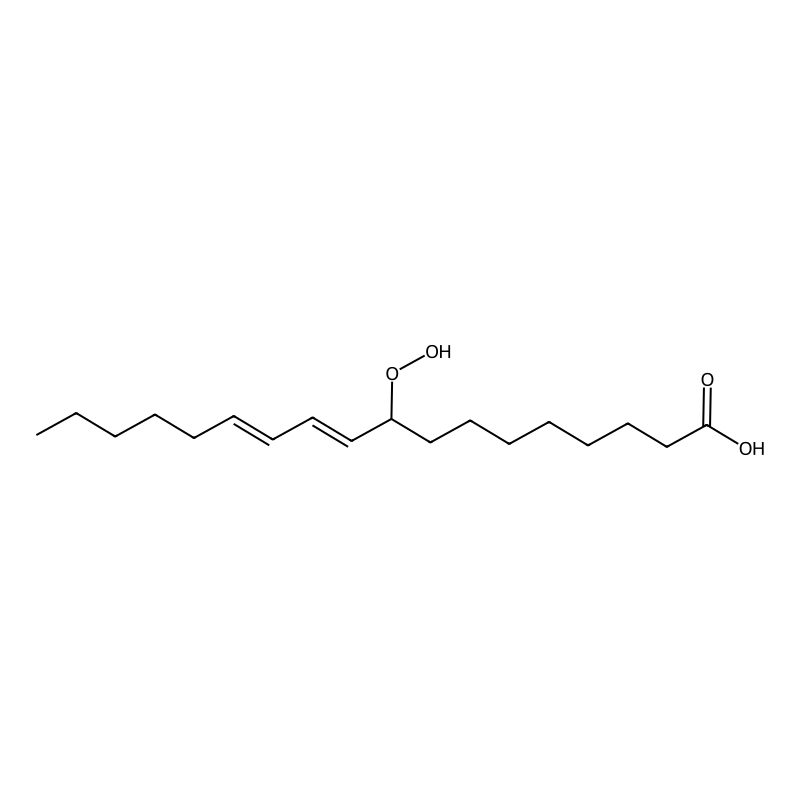1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-...](/img/structure-2d/800/S3049148.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Anticancer Agent Development
Synthesis of Fused Heterocyclic Compounds
A3 Adenosine Receptor Antagonists
Development of EGFR Inhibitors
Cardiovascular Therapeutics
Material Science Applications
Scientific Field: Material Sciences
Application Summary: The compound’s derivatives have applications in material sciences, particularly in the development of new materials with specific properties .
Methods of Application: These compounds are incorporated into materials to study their effects on the properties and functionalities of the materials .
Results Summary: The incorporation of these derivatives has led to the development of materials with improved characteristics, which could be beneficial for various industrial applications .
Targeting EGFR in Anticancer Therapy
Scientific Field: Medicinal Chemistry
Application Summary: This compound is utilized in the development of potent EGFR targeting anticancer agents. EGFR is a significant target in cancer therapy due to its role in cell proliferation and tumor growth .
Methods of Application: The compound is involved in the synthesis of novel fused triazolopyridopyrimidine derivatives, which are then tested for cytotoxicity against various cancer cell lines .
Results Summary: Some derivatives have shown potent anticancer activity, with IC50 values indicating strong inhibitory activity against EGFR, comparable to the reference drug Erlotinib .
CDK2 Inhibition for Cancer Treatment
Application Summary: Derivatives of this compound are synthesized as novel CDK2 inhibitors. CDK2 is an enzyme critical for cell cycle regulation, and its inhibition is a promising strategy for cancer treatment .
Methods of Application: The compound is used to design and synthesize small molecules with pyrazolopyrimidine and triazolopyrimidine scaffolds as CDK2 inhibitors .
Results Summary: The synthesized compounds have shown superior cytotoxic activities against various cancer cell lines, with IC50 values in the nanomolar range, indicating high potency .
A3 Adenosine Receptor Antagonism
Scientific Field: Molecular Pharmacology
Application Summary: The compound is a precursor in synthesizing selective A3 adenosine receptor antagonists, which have potential therapeutic applications in various diseases .
Methods of Application: It is used in the synthesis and molecular modeling studies of 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines, targeting the A3 adenosine receptor .
Results Summary: The compounds exhibit selectivity and potency as A3 adenosine receptor antagonists, contributing to the development of new therapeutic agents .
Antiproliferative Agents with Hydrazone Moiety
Scientific Field: Chemotherapy
Application Summary: The compound is part of a group of antiproliferative agents that possess a hydrazone moiety, which is significant in the development of chemotherapy drugs .
Methods of Application: These compounds are synthesized and evaluated for their antiproliferative activity against cancer cell lines .
Results Summary: The derivatives with the hydrazone moiety have shown promising results as antiproliferative agents in preliminary studies .
LSD1 Inhibition for Therapeutic Applications
Scientific Field: Epigenetics
Application Summary: Triazolopyrimidine derivatives of the compound are investigated as novel LSD1 inhibitors. LSD1 is an enzyme involved in epigenetic regulation, and its inhibition is of interest for therapeutic interventions .
Methods of Application: The compound is used to design and synthesize derivatives that are evaluated for their ability to inhibit LSD1 .
Results Summary: Docking studies have indicated that these derivatives can effectively interact with LSD1, suggesting their potential as inhibitors .
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone) is a complex organic compound that incorporates a triazolo-pyrimidine structure, a piperazine moiety, and a chloroethanone functional group. This compound is notable for its potential biological activities and serves as a subject of interest in medicinal chemistry. The presence of the triazole ring contributes to its stability and reactivity, while the piperazine component is often associated with various pharmacological effects.
- Substitution Reactions: The chloroethanone group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
- Reduction Reactions: The triazole and piperazine rings can be reduced under specific conditions, potentially altering the compound's biological activity.
- Condensation Reactions: The presence of the piperazine nitrogen allows for condensation with other electrophiles, which can lead to the formation of more complex derivatives.
The biological activity of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone has been explored in various studies. It exhibits promising anticancer properties, particularly against specific cancer cell lines. For instance, related compounds have shown effectiveness in inhibiting tubulin polymerization and inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and disruption of microtubule dynamics .
The synthesis of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone typically involves multi-step organic reactions:
- Formation of the Triazole Ring: Starting from benzyl derivatives and azides, a copper-catalyzed azide-alkyne cycloaddition may be employed to construct the triazole framework.
- Piperazine Integration: The piperazine moiety can be introduced through nucleophilic substitution reactions involving piperazine derivatives and suitable electrophiles.
- Chloroethanone Addition: Finally, chlorination or acylation methods can be used to attach the chloroethanone group to the nitrogen atom of the piperazine ring.
These steps require careful optimization of reaction conditions to maximize yield and purity.
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone has potential applications in:
- Pharmaceutical Development: As a candidate for anticancer drugs due to its biological activity.
- Biochemical Research: As a tool for studying cellular processes such as apoptosis and cell division.
Its unique structure may allow for targeted modifications that enhance its efficacy or reduce toxicity.
Interaction studies involving this compound often focus on its binding affinities with various biological targets. Molecular docking studies indicate that it may bind effectively to sites involved in cancer cell proliferation and survival pathways. These interactions can be assessed using techniques such as:
- Molecular Docking Simulations: To predict binding affinities and orientations at target sites.
- In vitro Assays: To evaluate actual biological responses upon treatment with the compound in cultured cells.
Several compounds share structural similarities with 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 3-benzyl-7-methyltriazolo[4,5-d]pyrimidine | Similar triazole-pyrimidine core | Anticancer activity |
| 1-(benzyl)-1H-triazol-4-yl)(piperazin-1-yl)methanone | Shares piperazine and triazole | Cytotoxicity against various cancer lines |
| Thiazolopyrimidine derivatives | Different ring structure but similar pharmacophore | Dipeptidyl peptidase IV inhibition |
The uniqueness of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone lies in its specific substituents that enhance its biological activity while providing avenues for further chemical modification.
This compound represents a promising area for further research in drug discovery and development due to its multifaceted interactions and potential therapeutic applications.

